molecular formula C8H9N3O4 B12466460 (Z)-N'-Hydroxy-2-(4-nitrophenoxy)ethanimidamide

(Z)-N'-Hydroxy-2-(4-nitrophenoxy)ethanimidamide

Cat. No.: B12466460
M. Wt: 211.17 g/mol
InChI Key: ABSHCTYQDZZGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide typically involves the reaction of 4-nitrophenol with chloroacetimidamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of chloroacetimidamide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzyme active sites, inhibiting their activity. The acetimidamide moiety can form hydrogen bonds with biological macromolecules, affecting their function. These interactions result in the modulation of biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-Hydroxy-2-(4-chlorophenoxy)acetimidamide
  • N’-Hydroxy-2-(4-methylphenoxy)acetimidamide
  • N’-Hydroxy-2-(4-fluorophenoxy)acetimidamide

Uniqueness

N’-Hydroxy-2-(4-nitrophenoxy)acetimidamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c9-8(10-12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4,12H,5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSHCTYQDZZGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.